2-Tetradecylquinoline
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Overview
Description
2-Tetradecylquinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tetradecylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of these synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. Green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Tetradecylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation can be achieved using halogens or N-halosuccinimides, while alkylation and acylation can be performed using alkyl halides and acyl chlorides, respectively .
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinolines depending on the reagents used.
Scientific Research Applications
2-Tetradecylquinoline has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are explored for their therapeutic potential in treating diseases such as malaria and tuberculosis.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Tetradecylquinoline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, influencing cellular processes. For instance, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its broad spectrum of biological activities.
2-Phenylquinoline: Similar in structure but with a phenyl group instead of a tetradecyl group.
2-Methylquinoline: Features a methyl group, leading to different chemical properties and applications.
Uniqueness: 2-Tetradecylquinoline is unique due to the presence of the long tetradecyl chain, which can enhance its lipophilicity and influence its interaction with biological membranes and molecular targets. This structural feature can lead to distinct pharmacokinetic and pharmacodynamic properties compared to other quinoline derivatives .
Properties
CAS No. |
353743-88-1 |
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Molecular Formula |
C23H35N |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
2-tetradecylquinoline |
InChI |
InChI=1S/C23H35N/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-22-20-19-21-16-14-15-18-23(21)24-22/h14-16,18-20H,2-13,17H2,1H3 |
InChI Key |
YWOSVGKMVIXHQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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